3-O-Acetyloleanderolide

Übersicht

Beschreibung

3-O-Acetyloleanderolide is a compound of interest due to its potential pharmacological effects and its presence in natural sources. The compound is recognized for its ability to exert apoptosis in cancer cell lines, inhibit both atopic and allergic contact dermatitis in murine models, and suppress inflammatory bone loss in mice. It can be converted into oleanolic acid by hydrolysis in vivo, which also exhibits various pharmacological effects (Eunyoung Kim et al., 2016).

Synthesis Analysis

3-O-Acetyloleanderolide and related compounds can be synthesized through various chemical reactions. For instance, synthesis involving acetylation and annulation processes has been reported, which highlights the chemical versatility and the potential for modification of this compound to enhance its biological activities or to study its structure-activity relationships (K. Scholz et al., 2003).

Molecular Structure Analysis

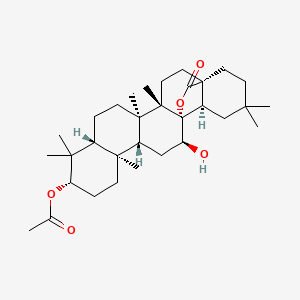

The molecular structure of 3-O-Acetyloleanderolide has been elucidated using X-ray crystallography, revealing its crystalline form and absolute configuration. Such structural insights are crucial for understanding the interaction of 3-O-Acetyloleanderolide with biological targets and for the design of analogs with improved efficacy or reduced toxicity (S. Gnoatto et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of 3-O-Acetyloleanderolide and its derivatives can be explored through various reactions, such as cyclization reactions, to synthesize novel compounds with potential biological activities. These reactions contribute to the expansion of the chemical space around 3-O-Acetyloleanderolide, facilitating the discovery of new therapeutic agents (Linhong Jin et al., 2006).

Wissenschaftliche Forschungsanwendungen

1. Anti-Cancer Properties

- 3-O-Acetyloleanderolide has been observed to induce apoptosis in cancer cell lines. In a study on human colon carcinoma HCT-116 cells, the compound was found to increase the expression of apoptosis signaling-related death receptor DR5 and activate critical mediators of extrinsic apoptosis signaling, suggesting its potential as a therapeutic agent in cancer treatment (Yoo et al., 2012).

- Another study reported the inhibition of proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) by 3-O-Acetyloleanolic acid, highlighting its anti-angiogenic effects and potential use for suppression of tumor growth stimulated by angiogenesis (Cui et al., 2013).

2. Pharmacokinetic Analysis

- A liquid chromatographic method using tandem mass spectrometry (MS/MS) was developed for the simultaneous determination of 3-O-Acetyloleanolic acid and oleanolic acid in rat plasma. This method was used to monitor plasma concentrations of both substances over time following intravenous administration, which is essential for understanding the pharmacokinetics of these compounds (Kim et al., 2016).

3. Metabolic Regulation

- 3-O-Acetyloleanolic acid was identified as an activator of the TGR5 receptor, which regulates fibroblast growth factor 21 (FGF21), a key factor in energy homeostasis, glucose, and lipid metabolism. This suggests the compound's potential role in metabolic regulation (Hirai et al., 2022).

Wirkmechanismus

Target of Action

The primary targets of 3-O-Acetyloleanderolide are yet to be fully identified. The compound is a derivative of oleanderolide, a class of lactone compounds

Mode of Action

It’s known that many drugs exert their effects by binding to receptors, which are cellular components that the drugs interact with to produce a cellular action . .

Biochemical Pathways

It’s worth noting that many drugs affect the homeostasis of indole-3-acetic acid (iaa), a molecule that plays a critical role in a wide range of plants

Pharmacokinetics

It’s known that many similar compounds are rapidly absorbed but slowly metabolized

Result of Action

It’s known that similar compounds can inhibit the growth of tumor cells

Action Environment

The action, efficacy, and stability of 3-O-Acetyloleanderolide may be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules can affect the activity of many drugs

Eigenschaften

IUPAC Name |

[(1S,4S,5R,8R,10S,13R,14R,16S,17S,18R)-16-hydroxy-4,5,9,9,13,20,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O5/c1-19(33)36-24-10-11-28(6)20(27(24,4)5)9-12-29(7)21(28)17-23(34)32-22-18-26(2,3)13-15-31(22,25(35)37-32)16-14-30(29,32)8/h20-24,34H,9-18H2,1-8H3/t20-,21+,22+,23-,24-,28-,29+,30-,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSFDBPTPLSWRM-KXNUYETHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(C45C3(CCC6(C4CC(CC6)(C)C)C(=O)O5)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C[C@@H]([C@@]45[C@]3(CC[C@@]6([C@H]4CC(CC6)(C)C)C(=O)O5)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201267015 | |

| Record name | 3β-Acetoxy-12α-hydroxyoleanan-13β,28-olide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62498-83-3 | |

| Record name | 3β-Acetoxy-12α-hydroxyoleanan-13β,28-olide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62498-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3β-Acetoxy-12α-hydroxyoleanan-13β,28-olide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.